Dimethyl 1-(3,4-dimethoxybenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple methoxy and dimethyl groups attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzene derivatives and dimethyl sulfate under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: A related compound used in the synthesis of muscle relaxants and other pharmaceuticals.
2-Methoxyphenyl isocyanate: A compound with similar functional groups, used as a reagent in organic synthesis.
Uniqueness
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple methoxy and dimethyl groups, along with the dihydropyridine core, make it a versatile compound with diverse applications in various fields of research.
Properties
Molecular Formula |
C26H29NO8 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
dimethyl 4-(2,5-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO8/c1-30-17-8-10-21(31-2)18(12-17)24-19(25(28)34-5)14-27(15-20(24)26(29)35-6)13-16-7-9-22(32-3)23(11-16)33-4/h7-12,14-15,24H,13H2,1-6H3 |
InChI Key |
ZDZCHTAFSNZDMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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